molecular formula C11H12N4O2 B7762158 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione

1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione

Cat. No.: B7762158
M. Wt: 232.24 g/mol
InChI Key: ZXXSGKVVNSJBPN-UHFFFAOYSA-N
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Description

1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione is a heterocyclic compound that features two pyrazole rings connected by a propane-1,3-dione linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione typically involves the reaction of an aryl-substituted pyrazole with a suitable diketone. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The pyrazole rings can participate in substitution reactions, where substituents on the pyrazole rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of a propane-1,3-dione linker, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming metal complexes with specific properties and in exploring its potential biological activities.

Properties

IUPAC Name

1,3-bis(2-methylpyrazol-3-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-14-8(3-5-12-14)10(16)7-11(17)9-4-6-13-15(9)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXSGKVVNSJBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)CC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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